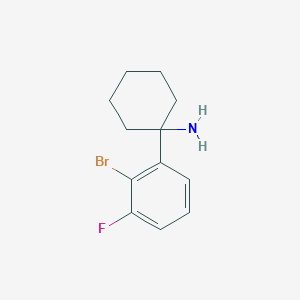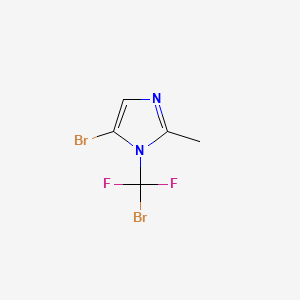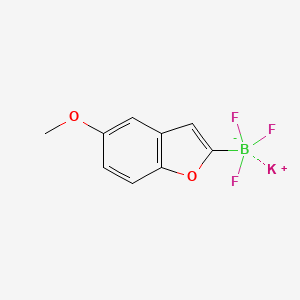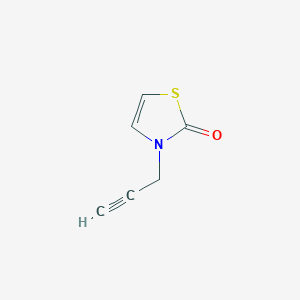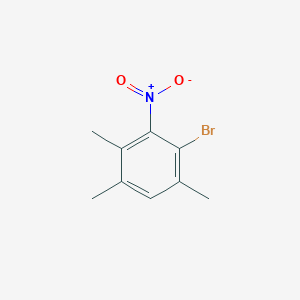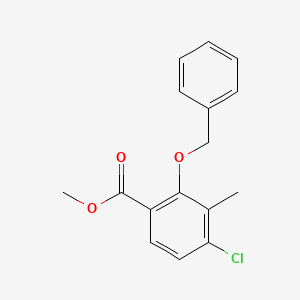![molecular formula C12H23NOSi B13472152 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is a synthetic organic compound characterized by its unique spirocyclic structure. The compound features a tert-butyldimethylsilyl group attached to a nitrogen atom within a spiro[3.3]heptane framework. This structural motif imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine.
Introduction of the Tert-butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via silylation, often using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptane: Lacks the ketone functional group, resulting in different reactivity and applications.
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.4]octan-2-one: Features a larger spirocyclic ring, which may influence its binding affinity and selectivity.
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-6-one: The ketone group is positioned differently, affecting its chemical behavior.
Uniqueness
1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one is unique due to its specific spirocyclic structure and the presence of the tert-butyldimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C12H23NOSi |
|---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C12H23NOSi/c1-11(2,3)15(4,5)13-10(14)9-12(13)7-6-8-12/h6-9H2,1-5H3 |
InChI Key |
RDJPIHKNDUMSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)CC12CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B13472074.png)

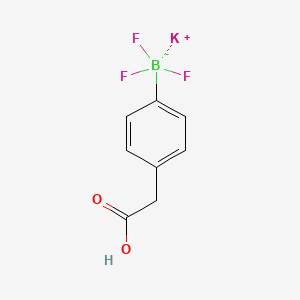
![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
![Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B13472089.png)
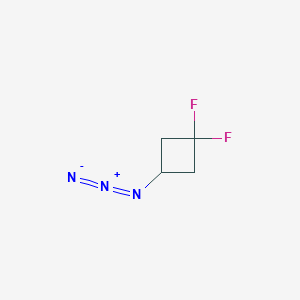
![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
